molecular formula C12H10ClN3O B3037722 2-amino-N-(4-chlorophenyl)nicotinamide CAS No. 56329-05-6

2-amino-N-(4-chlorophenyl)nicotinamide

Cat. No.: B3037722
CAS No.: 56329-05-6
M. Wt: 247.68 g/mol
InChI Key: ALYBZTSBSGTTRM-UHFFFAOYSA-N
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Description

2-amino-N-(4-chlorophenyl)nicotinamide is an organic compound that belongs to the class of benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The empirical formula of this compound is C13H11ClN2O .


Synthesis Analysis

The synthesis of nicotinamide derivatives, including this compound, involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The structures of the synthesized compounds are characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 28 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 primary amine (aromatic), and 1 Pyridine .


Physical and Chemical Properties Analysis

The empirical formula of this compound is C13H11ClN2O . The molecular weight is 247.6803 .

Scientific Research Applications

Biochemical Characterization and Applications

2-Amino-N-(4-chlorophenyl)nicotinamide is a compound related to the nicotinamide class, known for its wide range of biochemical applications. Structural characterization of related compounds, like 2-nicotinamido-1,3,4-thiadiazole, suggests their potential as antimicrobial agents and biological process inhibitors. These characteristics are derived from structural modifications, indicating the versatility of this compound in biochemical research (Burnett, Johnston, & Green, 2015).

Inhibition of Biological Processes

Compounds like this compound have been studied for their ability to inhibit various biological processes. Studies on similar compounds have shown the capability to influence drug metabolism, highlighting their potential as metabolic inhibitors in liver microsomes (Sasame & Gillette, 1970).

Fluorescent Analogs and Bioimaging

Nicotinamide derivatives have been utilized in the creation of fluorescent analogs for bioimaging. For example, the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide provides a tool for studying cellular processes and enzymatic activities (Barrio, Secrist, & Leonard, 1972).

Anticancer Applications

The structural analogs of this compound have shown potential in anticancer applications. Recent research has explored their role as antiproliferative agents and inhibitors of specific cancer-related enzymes, such as VEGFR-2, highlighting their therapeutic potential in oncology (Elkaeed et al., 2022).

Modulation of Cellular Activity

Nicotinamide and its derivatives are known to modulate various cellular activities. Studies have shown that these compounds can influence oxidative metabolism and inhibit specific enzymes, which is significant for understanding their impact on cellular functions (Schenkman, Ball, & Estabrook, 1967).

Potential in Prostate Cancer Management

A study on 2-amino-nicotinamide demonstrated its cytotoxic effects on prostate cancer cells, indicating its potential as a bioactive agent for cancer management. The study highlighted the activation of apoptosis and down-regulation of specific signaling pathways in cancer cells (Ying et al., 2020).

Future Directions

The future directions for 2-amino-N-(4-chlorophenyl)nicotinamide and similar compounds involve further exploration of their antifungal activity and potential as fungicides . The study of the structure-activity relationship provides important information for further structural optimization .

Properties

IUPAC Name

2-amino-N-(4-chlorophenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYBZTSBSGTTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 2-aminonicotinic acid (5.3 g, 38 mmol) and 4-chloroaniline (4.9 g, 38 mmol) and DIEA (9 ml, 48 mmol) at 0° C. in CH2Cl2 was added EDC (9.5 g, 48 mmol) and HOBt (5.1 g, 38 mmol), the reaction was warmed to RT and stirred overnight. The solvent was evaporated under reduced pressure and quenched with 2N NaOH solution (60 ml) and stirred for 20 min. The precipitate was filtered to give the titled compound. MS (ES+): 248 (M+H)+; (ES−): 246 (M−H)−.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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